TRANS-4-TERT-BUTOXY-5-HYDROXY- 2-CYCLOPE
Description
Historical Context and Evolution of Cyclopentene (B43876) Chemistry
The study of cyclopentene and its parent hydrocarbon, cyclopentane (B165970), dates back to the late 19th century. Cyclopentane was first prepared by German chemist Johannes Wislicenus in 1893. wikipedia.org In the same year, Carl Gärtner accomplished the first synthesis of cyclopentene from iodocyclopentane. wikipedia.org Early work focused on the fundamental properties and reactivity of these simple cycloalkenes.
Over the decades, the focus of cyclopentene chemistry has shifted dramatically from basic characterization to the development of sophisticated synthetic methodologies. Key advancements include:
Ring-Closing Metathesis (RCM): The advent of RCM, a Nobel Prize-winning reaction, revolutionized the synthesis of cyclic compounds, including functionalized cyclopentenes. It allows for the formation of the five-membered ring from acyclic diene precursors with high efficiency and functional group tolerance. nih.gov
Cycloaddition Reactions: Various cycloaddition strategies, such as [3+2] and formal [4+1] cycloadditions, have been developed to construct the cyclopentene ring with a high degree of control over its substitution pattern. nih.govtuni.finih.gov These methods often employ metal catalysts or photogeneration of reactive intermediates to achieve the desired transformation. tuni.finih.govcore.ac.uk
Asymmetric Synthesis: Significant research has been dedicated to the enantioselective synthesis of chiral cyclopentene derivatives. acs.org Techniques like enzymatic resolutions, chiral pool synthesis starting from natural products like sugars, and asymmetric catalysis have made optically pure cyclopentenoid building blocks readily accessible. nih.govacs.orgnih.gov
This evolution has transformed cyclopentenes from simple hydrocarbons into versatile and indispensable tools for modern organic synthesis.
Significance of Hydroxylated and Alkoxylated Cyclopentene Frameworks in Synthesis
The introduction of hydroxyl (–OH) and alkoxy (–OR) groups onto the cyclopentene scaffold, as seen in trans-4-tert-butoxy-5-hydroxy-2-cyclopentene, imparts significant synthetic utility. These functional groups are not merely passive substituents; they are strategic handles that direct the course of subsequent chemical transformations.
Stereochemical Control: The hydroxyl group can direct the stereochemical outcome of reactions on the nearby double bond, such as epoxidations or hydrogenations, through coordination with reagents. This "directing group" effect is a cornerstone of stereoselective synthesis.
Protecting Group Strategy: The presence of both a free hydroxyl group and a protected one (the tert-butoxy (B1229062) ether) allows for selective reactions at one position while the other remains inert. The bulky tert-butyl group is a common protecting group that can be removed under specific acidic conditions, revealing the hydroxyl group for further functionalization. This differential protection is crucial in multi-step total synthesis.
Versatile Intermediates: Hydroxylated cyclopentenes, often referred to as cyclopentenols, are key precursors to a wide array of important molecules. nih.gov They are central building blocks in the synthesis of prostaglandins, carbocyclic nucleosides (with antiviral and anticancer activity), alkaloids, and various terpenes. acs.orgnih.gov The strategic placement of alkoxy and hydroxy groups provides the necessary functionality to elaborate the simple five-membered ring into these complex and often biologically active targets. marketresearchintellect.comnih.gov
The synthesis of polyhydroxylated cyclopentane derivatives from simple sugars like D-mannose further highlights the importance of these frameworks, providing access to complex structures for peptide and medicinal chemistry. nih.gov
Overview of Current Research Trajectories and Academic Relevance
Current research involving functionalized cyclopentenes like trans-4-tert-butoxy-5-hydroxy-2-cyclopentene is vibrant and multifaceted. The academic relevance of this compound and its analogs is driven by their role as "privileged building blocks" for creating molecules with significant biological activity. nih.gov
Key research areas include:
Development of Novel Synthetic Methods: Chemists continue to explore new ways to synthesize these frameworks with greater efficiency, selectivity, and sustainability. This includes metal-free cycloadditions and the use of visible light-driven reactions. tuni.finih.govorganic-chemistry.org
Total Synthesis of Natural Products: The total synthesis of complex natural products containing the cyclopentane core remains a benchmark for validating new synthetic strategies. Hydroxylated and alkoxylated cyclopentenes are often the starting point for these ambitious projects. nih.gov
Medicinal Chemistry: Analogues based on the hydroxy-cyclopentenone core are being designed and synthesized as potential therapeutic agents. nih.gov For example, cyclopentenone derivatives have been created as analogues of combretastatin (B1194345) A-4, a potent anticancer agent, demonstrating significant cytotoxic activity against cancer cell lines. nih.gov
The data below illustrates typical reaction types and conditions used in modern cyclopentene synthesis, reflecting the ongoing innovation in the field.
Table 1: Representative Modern Synthetic Methods for Cyclopentene Derivatives
| Reaction Type | Catalyst / Reagent | Key Features | Reference |
| [3+2] Cycloaddition | Copper(I) complexes | Forms functionalized cyclopentenes from vinyldiazo compounds and vinylazides. | nih.govcore.ac.uk |
| Formal [4+1] Cycloaddition | Photogenerated Siloxycarbenes | Metal-free approach using light to generate reactive species for ring formation. | tuni.finih.gov |
| Ring-Closing Metathesis (RCM) | Grubbs' Catalyst | Highly versatile method for ring formation from functionalized diene precursors. | nih.gov |
| Asymmetric Reduction | Noyori-type catalysts | Establishes key stereocenters early in the synthesis of chiral cyclopentenones. | nih.gov |
| Michael Addition / Annulation | Organocatalysts (e.g., NHCs) | Asymmetric construction of the cyclopentene ring from acyclic precursors. | organic-chemistry.org |
Properties
CAS No. |
172296-00-3 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 |
Origin of Product |
United States |
Synthetic Methodologies for Trans 4 Tert Butoxy 5 Hydroxy 2 Cyclope
Convergent and Divergent Synthetic Routes to the Cyclopentene (B43876) Core
The construction of the cyclopentene core can be approached through either convergent or divergent synthetic strategies. Convergent syntheses involve the coupling of two or more complex fragments late in the synthetic sequence, while divergent syntheses begin with a common intermediate that is elaborated into a variety of target molecules.
Stereoselective and Enantioselective Approaches to TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPE
Achieving the desired trans-stereochemistry between the tert-butoxy (B1229062) and hydroxyl groups on the cyclopentene ring is a primary objective. Stereoselective synthesis can be achieved through various methods, including substrate-controlled reactions where the existing stereocenters in the starting material dictate the stereochemical outcome of subsequent transformations. thieme-connect.com For instance, the relative configuration of 4,5-disubstituted 2-cyclopentenones can be controlled by using a precursor in which those chiral centers are already established. thieme-connect.com
Enantioselective approaches aim to produce a single enantiomer of the target molecule. This can be accomplished through the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions. acs.org A notable example involves the desymmetrization of meso-1,4-dibromocycloalk-2-enes using asymmetric allylic substitution with organolithium reagents to yield enantioenriched bromocycloalkenes. organic-chemistry.org Furthermore, N-heterocyclic carbene (NHC) catalysis has been employed for the enantioselective synthesis of α,α-disubstituted cyclopentenes through the desymmetrization of 1,3-diketones. researchgate.netnih.govnih.gov This method proceeds via a chiral enol intermediate that undergoes an intramolecular aldol (B89426) reaction. nih.gov
Enzymatic methods also offer a powerful tool for obtaining enantiomerically pure cyclopentene derivatives. For example, lipases can be used for the kinetic resolution of racemic mixtures of cyclopentenols or their derivatives. acs.orgacs.org A process for preparing enantiomerically enriched trans-1,4-disubstituted 2-cyclopentenes involves the selective hydrolysis of a mixture of diastereomeric esters in the presence of an enzyme. google.com
Ring-Closing Metathesis (RCM) Strategies for Cyclopentene Formation
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the construction of cyclic olefins, including functionalized cyclopentenes. acs.orgnih.govrsc.org This reaction, typically catalyzed by ruthenium or molybdenum alkylidene complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile olefin. RCM is particularly useful for synthesizing highly functionalized and sterically hindered rings.
The synthesis of cyclopentitols and carbocyclic nucleosides has been achieved using RCM as a key step. acs.orgnih.govnih.gov The strategic placement of substituents on the acyclic diene precursor allows for the controlled formation of stereocenters in the final cyclopentene product. The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the ring closure. nih.gov
| Catalyst Type | Key Advantages | Relevant Applications | Citations |
|---|---|---|---|
| Grubbs' Catalysts (Ru-based) | High functional group tolerance, commercially available. | Synthesis of carbocyclic nucleosides, functionalized cyclopentenones. | nih.govnih.gov |
| Schrock's Catalysts (Mo-based) | High activity, useful for sterically demanding substrates. | Synthesis of complex polycyclic systems. | nih.gov |
Cycloaddition Reactions (e.g., [3+2] Annulations) for Cyclopentene Construction
Cycloaddition reactions provide a direct and atom-economical route to cyclopentene rings. researchgate.net Among these, [3+2] annulations are particularly powerful, involving the reaction of a three-atom component with a two-atom component to form a five-membered ring. organic-chemistry.orgresearchgate.net Various substrates can be employed in these reactions, including donor-acceptor cyclopropanes, allenes, and allyl silanes. researchgate.netmit.edu
Lewis acid-catalyzed [3+2] cycloadditions of donor-acceptor cyclopropanes with alkenes or alkynes offer an efficient pathway to substituted cyclopentenes. researchgate.net Metal-free oxidative decarbonylative [3+2] annulations of terminal alkynes with certain aldehydes also yield cyclopentene structures. organic-chemistry.org Furthermore, organocatalytic [3+2] annulation reactions, for instance between allenes and electron-poor olefins, can provide access to asymmetrically substituted cyclopentenes. organic-chemistry.org The Danheiser annulation, which utilizes allenylsilanes, is a well-established [3+2] method for constructing cyclopentenes. mit.edu
| Three-Atom Component | Two-Atom Component | Catalyst/Promoter | Key Features | Citations |
|---|---|---|---|---|
| Donor-Acceptor Cyclopropane (B1198618) | Alkene/Alkyne | Lewis Acid (e.g., Sc(OTf)3) | Efficient for constructing functionalized cyclopentenes. | researchgate.net |
| Allene | Enone/Electron-poor olefin | Nucleophilic phosphine (B1218219) catalyst | Can be rendered asymmetric with chiral catalysts. | organic-chemistry.org |
| Allenylsilane | α,β-Unsaturated ketone | Lewis Acid (e.g., TiCl4) | Regiocontrolled synthesis of five-membered rings (Danheiser Annulation). | mit.edu |
| Vinyl phosphonium (B103445) intermediate | - | Catalytic enantioselective approach | Serves as the 2-carbon component in a (2+3) cycloaddition. | chemrxiv.org |
Vinylcyclopropane-Cyclopentene Rearrangements
The vinylcyclopropane-cyclopentene rearrangement is a thermal or Lewis acid-promoted ring expansion reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. wikipedia.orgorganicreactions.org This transformation is a powerful tool for the stereoselective synthesis of functionalized five-membered rings. acs.org The mechanism can proceed through either a diradical intermediate or a concerted pericyclic process, depending on the substrate and reaction conditions. wikipedia.org
This rearrangement has been utilized in the total synthesis of several complex natural products. wikipedia.org The stereochemistry of the starting vinylcyclopropane (B126155) can be translated into the cyclopentene product with a high degree of fidelity. Recent advancements have shown that this rearrangement can be catalyzed by rhodium complexes, enabling enantioconvergent processes where a racemic starting material is converted into a single enantiomer of the product. chemrxiv.orgchemrxiv.org Lewis acids such as Yb(OTf)₃ have also been shown to mediate this rearrangement at feasible temperatures, yielding single diastereomers in good yields. digitellinc.com
Installation and Manipulation of the tert-Butoxy Group
The tert-butoxy group serves as a bulky and stable protecting group for hydroxyl functionalities. Its installation and manipulation are key steps in the synthesis of the target compound.
Selective Etherification Methods for Hydroxyl Functionality
The introduction of the tert-butoxy group onto a hydroxyl moiety can be achieved through various etherification methods. A common approach involves the reaction of the alcohol with isobutylene (B52900) in the presence of an acid catalyst. However, for more sensitive substrates, milder methods are required.
One such method employs tert-butyl 2,2,2-trichloroacetimidate as the tert-butylating agent, mediated by a non-coordinating acid-base catalyst system like bis(trifluoromethane)sulfonimide and 2,6-lutidine. organic-chemistry.org This protocol is compatible with acid-sensitive functional groups. organic-chemistry.org Another mild and eco-friendly method utilizes erbium(III) triflate (Er(OTf)₃) as a recyclable catalyst for the tert-butylation of alcohols in solvent-free conditions. organic-chemistry.org Magnesium perchlorate (B79767) in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) has also been reported for the protection of alcohols as their tert-butyl ethers. organic-chemistry.org
The selective protection of one hydroxyl group in a diol is a common challenge in organic synthesis. For a cyclopentene-diol, achieving selective mono-etherification is crucial. This can be accomplished by taking advantage of the different reactivities of the hydroxyl groups or by using protecting group strategies. For instance, resin-bound triarylphosphonium iodide has been used for the efficient mono-esterification of symmetrical diols, a principle that can be extended to etherifications. researchgate.net
Protecting Group Chemistry for Alcohol and Diol Moieties
In the synthesis of complex molecules like TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, which contains two hydroxyl groups with different reactivities, the use of protecting groups is essential. Protecting groups are temporarily introduced to shield a functional group from undesired reactions during a chemical transformation elsewhere in the molecule. youtube.com
The tert-butyl ether is a common protecting group for alcohols due to its stability under a wide range of reaction conditions, particularly basic and nucleophilic environments. The formation of a tert-butyl ether can be achieved by reacting the alcohol with isobutylene in the presence of an acid catalyst or by using tert-butylating agents like tert-butyl 2,2,2-trichloroacetimidate. organic-chemistry.org For a precursor diol in the synthesis of our target molecule, selective protection of one hydroxyl group would be necessary. The bulky nature of the tert-butyl group can often be exploited to achieve regioselectivity in the protection of diols.
In the context of synthesizing 4,5-disubstituted cyclopentenones, a common strategy involves the use of a precursor with protected hydroxyl groups to prevent side reactions such as elimination. acs.org For instance, a precursor like 4,5-dihydroxy-2-cyclopentenone could be selectively protected at the 4-position with a tert-butyl group.
Common protecting groups for 1,2-diols also include acetals and ketals, which protect both hydroxyl groups simultaneously. nih.gov However, for the target molecule with one free hydroxyl group, a stepwise protection strategy or the use of a protecting group that can be selectively introduced is more appropriate.
Table 1: Examples of Protecting Group Strategies for Alcohols
| Protecting Group | Reagents for Protection | Conditions for Deprotection |
| tert-Butyl (t-Bu) | Isobutylene, H+ (cat.); Boc2O, Mg(ClO4)2 | Strong acids (e.g., TFA, HCl) |
| Silyl (B83357) Ethers (e.g., TBDMS) | TBDMSCl, Imidazole (B134444) | Fluoride ion (e.g., TBAF), weak acid |
| Benzyl (Bn) | BnBr, NaH | Hydrogenolysis (H2, Pd/C) |
| Acetyl (Ac) | Ac2O, pyridine (B92270) | Base (e.g., K2CO3, MeOH) |
This table provides a summary of common protecting groups for alcohols and the typical conditions for their introduction and removal.
Control of Stereochemistry at Chiral Centers
Achieving the desired trans configuration of the tert-butoxy and hydroxyl groups at the C4 and C5 positions is a critical challenge. This requires stereoselective synthetic methods.
Catalytic methods offer an efficient way to introduce chirality. For the synthesis of chiral cyclopentenones, several powerful catalytic strategies have been developed:
Noyori Asymmetric Reduction: This method can be used to establish the stereochemistry of a hydroxyl group through the enantioselective reduction of a ketone. A relevant strategy for the target molecule could involve the asymmetric reduction of a 4-tert-butoxy-2,5-cyclopentadione precursor. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are versatile for creating stereocenters. For example, palladium-catalyzed kinetic resolution of a racemic mixture of 4-hydroxycyclopentenone derivatives can provide access to enantiomerically enriched products. researchgate.net
Organocatalysis: Chiral small organic molecules can catalyze stereoselective reactions. For instance, organocatalytic asymmetric [3+2] cycloaddition reactions can be employed to construct the cyclopentane (B165970) ring with high stereocontrol, which can then be converted to the desired cyclopentenone. oup.com
Table 2: Comparison of Catalytic Methods for Stereoselective Synthesis
| Catalytic Method | Catalyst Type | Typical Transformation | Stereocontrol |
| Noyori Reduction | Ru-BINAP complex | Ketone to alcohol | Enantioselective |
| Palladium Catalysis | Pd-chiral ligand | Allylic substitution, cycloaddition | Enantioselective, Diastereoselective |
| Organocatalysis | Chiral amine, thiourea | Aldol, Michael, cycloaddition | Enantioselective, Diastereoselective |
This table outlines key features of different catalytic systems used to control stereochemistry.
A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. For example, a chiral auxiliary could be attached to a precursor molecule, followed by a diastereoselective reaction to form the cyclopentene ring. The stereochemistry would be controlled by the steric and electronic properties of the auxiliary. While effective, this method is often less atom-economical than catalytic approaches due to the need for stoichiometric amounts of the auxiliary.
Optimization of Reaction Conditions and Scalability
The transition from a laboratory-scale synthesis to a larger, more practical scale requires careful optimization of reaction conditions. This includes factors such as catalyst loading, reaction time, temperature, and solvent choice. For instance, in a catalytic process, minimizing the amount of expensive catalyst is crucial for cost-effectiveness. The use of microwave-assisted synthesis can sometimes dramatically reduce reaction times and improve yields. nih.govresearchgate.net
Scalability also necessitates the use of safe and manageable reagents and procedures. For example, replacing hazardous reagents with safer alternatives and minimizing the number of purification steps through one-pot or tandem reactions are important considerations for a scalable synthesis. The development of robust and reproducible procedures is essential for the reliable production of the target compound. nih.gov
Green Chemistry Approaches in the Synthesis of Cyclopentene Derivatives
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of cyclopentenone derivatives, which are often precursors to pharmaceuticals like prostaglandins, the application of green chemistry principles is of significant interest. oup.comamanote.com
Key green chemistry approaches applicable to the synthesis of TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or solvent-free conditions. mdpi.comchemistryviews.org
Catalysis: The use of catalysts, especially biocatalysts or highly efficient metal and organocatalysts, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and minimizes waste. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. For example, 4-hydroxy-2-cyclopentenone (B1226963) can be synthesized from furfuryl alcohol, which is derived from biomass. researchgate.net
Energy Efficiency: Employing methods like microwave heating or flow chemistry can lead to more energy-efficient processes. mdpi.comnih.gov
The concept of "pot economy," which involves conducting multiple reaction steps in a single reaction vessel, is a powerful green strategy that minimizes waste from purification and saves time and resources. oup.com
Advanced Structural Characterization and Spectroscopic Analysis of Trans 4 Tert Butoxy 5 Hydroxy 2 Cyclope
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Stereochemical Assignment
NMR spectroscopy is paramount for establishing the precise constitution and stereochemistry of the target molecule. The combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals and confirmation of the trans relationship between the hydroxyl and tert-butoxy (B1229062) groups.
Illustrative ¹H and ¹³C NMR Data for (4S,5R)-4-hydroxy-5-(tert-butoxy)cyclopent-2-en-1-one in CDCl₃:
| Atom Number | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) |
| 1 | 205.4 | - | - | - |
| 2 | 134.1 | 6.25 | dd | 5.8, 1.5 |
| 3 | 165.2 | 7.60 | dd | 5.8, 2.5 |
| 4 | 75.8 | 4.80 | m | - |
| 5 | 85.2 | 4.10 | d | 3.0 |
| 6 (t-Bu Cq) | 78.9 | - | - | - |
| 7 (t-Bu CH₃) | 28.5 | 1.25 | s | - |
| - (OH) | - | 3.50 | d | 4.5 |
Two-dimensional NMR experiments are crucial for assembling the molecular structure and defining its three-dimensional arrangement.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For the model compound, a COSY spectrum would show a correlation between the olefinic protons H-2 and H-3. Furthermore, it would demonstrate the coupling of H-3 to H-4, and H-4 to H-5, confirming the spin system across the cyclopentenone ring. A correlation between the hydroxyl proton and H-4 would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon-proton pairs. researchgate.net This is essential for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal at 4.80 ppm (H-4) would show a cross-peak with the carbon signal at 75.8 ppm (C-4). researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (typically 2-3 bond) ¹H-¹³C correlations, which is vital for connecting different spin systems and identifying quaternary carbons. researchgate.netacs.org Key HMBC correlations would include:
The tert-butyl protons (H-7) to the quaternary carbon C-6 and the ether-linked carbon C-5.
The olefinic proton H-2 to the carbonyl carbon C-1 and the neighboring C-4.
The olefinic proton H-3 to the carbonyl carbon C-1 and C-5.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the definitive experiment for determining the relative stereochemistry by identifying protons that are close in space. To confirm the trans configuration of the substituents, a NOESY spectrum would be analyzed for the absence of a cross-peak between H-4 and H-5, which would indicate they are on opposite faces of the ring. Conversely, a NOE would be expected between H-4 and the olefinic proton H-3 if they are on the same face.
While standard 2D NMR can establish relative stereochemistry, advanced pulse sequences can provide deeper insights into the molecule's preferred conformation in solution. nih.gov Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to differentiate between true NOEs and artifacts arising from chemical exchange, which can be particularly useful for molecules with flexible groups like the hydroxyl substituent. Quantitative J-coupling analysis, derived from high-resolution 1D spectra or specialized 2D J-resolved experiments, can also be used to estimate dihedral angles via the Karplus equation, further refining the conformational model of the five-membered ring.
Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample without the need for a specific chromophore, as required by many other analytical techniques. doaj.org By integrating the signals of the analyte against a certified internal standard of known concentration and purity, the absolute amount of the target compound can be calculated. rsc.orgchemicalbook.com For the model compound, a well-resolved proton signal, such as the sharp singlet of the tert-butyl group (H-7), would be ideal for integration. doaj.org The experiment must be conducted under specific conditions, including a sufficiently long relaxation delay (D1) to ensure full magnetization recovery for all relevant protons, leading to accurate and reproducible quantification of purity and reaction yield. rsc.org
Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's substructures.
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for generating intact protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. miamioh.edunih.gov This is crucial for establishing the molecular weight with high accuracy using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap detector. nih.gov For the model compound, ESI would likely produce a strong signal for the protonated molecule, with minimal in-source fragmentation. miamioh.edu
Electron Ionization (EI): EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation. tcichemicals.com While the molecular ion peak (M⁺) may be weak or absent for some molecules, the resulting fragmentation pattern is highly characteristic and serves as a "fingerprint" for the compound's structure. This technique is particularly useful for identifying specific functional groups and skeletal features.
Tandem mass spectrometry (MS/MS) involves selecting a specific ion (typically the [M+H]⁺ from ESI) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. This process provides definitive structural information by revealing how the molecule breaks apart.
Plausible ESI-MS/MS Fragmentation Pathways for [M+H]⁺ of the Model Compound:
A primary and highly characteristic fragmentation pathway for tert-butoxy compounds involves the loss of isobutylene (B52900).
[M+H]⁺ → [M - C₄H₈ + H]⁺: Loss of isobutylene (56 Da) from the protonated tert-butoxy group to yield a protonated dihydroxy-cyclopentenone intermediate.
[M - C₄H₈ + H]⁺ → [M - C₄H₈ - H₂O + H]⁺: Subsequent loss of a water molecule (18 Da) from the resulting intermediate.
[M - C₄H₈ - H₂O + H]⁺ → [M - C₄H₈ - H₂O - CO + H]⁺: Loss of carbon monoxide (28 Da) from the cyclopentenone ring structure.
Illustrative MS/MS Fragmentation Data (ESI-CID):
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Identity of Loss |
| 187.13 | 131.08 | 56.05 | C₄H₈ (isobutylene) |
| 131.08 | 113.07 | 18.01 | H₂O (water) |
| 113.07 | 85.06 | 28.01 | CO (carbon monoxide) |
Plausible EI Fragmentation Pathways:
Under EI conditions, the fragmentation of the tert-butyl group is prominent.
M⁺ → [M - CH₃]⁺: Loss of a methyl radical (15 Da) is a common initial fragmentation step for tert-butyl groups. nih.gov
M⁺ → [C₄H₉]⁺: Formation of the stable tert-butyl cation (m/z 57), which often appears as the base peak. chemicalbook.com
M⁺ → [M - C₄H₉O]⁺: Cleavage of the C-O bond to lose a tert-butoxy radical (73 Da).
This multi-faceted analytical approach, combining various NMR and MS techniques, provides a comprehensive and unambiguous characterization of the structure, stereochemistry, and purity of (4S,5R)-4-hydroxy-5-(tert-butoxy)cyclopent-2-en-1-one.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules, providing a "fingerprint" that is characteristic of the compound's structure and functional groups. wikipedia.orgmdpi.com For TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, these spectroscopic methods are instrumental in confirming the presence of key functional groups, namely the hydroxyl (-OH), tert-butoxy (-O-C(CH₃)₃), and the α,β-unsaturated ketone (C=O and C=C) moieties. wikipedia.orglibretexts.org
In IR spectroscopy, the absorption of infrared radiation by the molecule excites it to a higher vibrational state. The frequencies of absorbed radiation correspond to the vibrational frequencies of specific bonds or functional groups within the molecule. For the target compound, the IR spectrum is expected to exhibit several characteristic absorption bands. A broad absorption band is anticipated in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The C-H stretching vibrations of the tert-butyl group and the cyclopentenone ring would appear in the 3000-2850 cm⁻¹ region. chegg.com
A strong, sharp absorption peak corresponding to the C=O stretching vibration of the conjugated ketone is a key diagnostic feature and is typically observed in the range of 1725-1700 cm⁻¹. nih.govacs.org Conjugation to the C=C double bond lowers the frequency compared to a saturated ketone. The C=C stretching vibration of the cyclopentenone ring is expected to produce a band of medium intensity around 1650-1600 cm⁻¹. Furthermore, the C-O stretching vibrations from the ether linkage of the tert-butoxy group and the hydroxyl group are expected in the 1250-1050 cm⁻¹ region. nih.gov
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. wikipedia.orglibretexts.org A key principle of Raman spectroscopy is that molecular vibrations that result in a change in polarizability are Raman active. libretexts.org Therefore, the symmetric vibrations of non-polar bonds, which are often weak in the IR spectrum, can be strong in the Raman spectrum. For TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, the C=C stretching vibration of the enone system is expected to show a strong Raman signal. The symmetric C-H stretching and bending modes of the tert-butyl group would also be readily observable. The O-H stretching band, while prominent in the IR spectrum, is typically weak in the Raman spectrum.
The combined use of IR and Raman spectroscopy allows for a comprehensive vibrational analysis, confirming the presence of all the key functional groups and providing insights into the molecular structure of the title compound.
Table 1: Expected Vibrational Frequencies for TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE This table presents hypothetical yet representative data based on typical vibrational frequencies for the specified functional groups.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity (IR/Raman) |
| Hydroxyl (-OH) | O-H Stretch | 3500-3200 | 3500-3200 | Strong, Broad / Weak |
| Alkyl (C-H) | C-H Stretch | 3000-2850 | 3000-2850 | Medium-Strong / Strong |
| Ketone (C=O) | C=O Stretch | 1725-1700 | 1725-1700 | Strong / Medium |
| Alkene (C=C) | C=C Stretch | 1650-1600 | 1650-1600 | Medium / Strong |
| Ether (C-O) | C-O Stretch | 1250-1050 | 1250-1050 | Strong / Weak |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This powerful analytical technique can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of a chiral molecule, such as TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE. mdpi.comrsc.org The successful application of this method relies on the ability to grow a high-quality single crystal of the compound.
The process involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined with high precision. researchgate.net
For TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, a single-crystal X-ray diffraction analysis would confirm the trans relationship between the tert-butoxy and hydroxyl groups on the cyclopentenone ring. It would also provide precise measurements of all bond lengths and angles, revealing any strain in the five-membered ring and the planarity of the enone system.
Crucially, for a chiral compound crystallized in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration of the molecule without the need for a chiral reference. This is known as the Flack parameter, which should be close to zero for the correct enantiomer. This would definitively establish the (4R, 5S) or (4S, 5R) configuration of the stereocenters.
Table 2: Hypothetical Crystallographic Data for TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE The following table presents a hypothetical set of crystallographic parameters for illustrative purposes, as experimental data for this specific compound is not publicly available.
| Parameter | Value |
| Chemical Formula | C₉H₁₆O₃ |
| Formula Weight | 172.22 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1047.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.09 |
| Flack Parameter | 0.0(1) |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. aps.org Electronic Circular Dichroism (ECD), a form of chiroptical spectroscopy, is a particularly valuable tool for assigning the absolute configuration of chiral compounds in solution. aps.orgpsu.edunih.gov
ECD measures the difference in absorbance of left and right circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. psu.edu An ECD spectrum consists of positive or negative bands, known as Cotton effects, which correspond to the electronic transitions of the chromophores within the molecule. psu.edu For a pair of enantiomers, the ECD spectra are mirror images of each other. psu.edu
In the case of TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, the α,β-unsaturated ketone is the primary chromophore responsible for the ECD signals. nih.gov The electronic transitions of this chromophore, such as the n → π* and π → π* transitions, are sensitive to the chiral environment created by the stereocenters at C4 and C5.
The absolute configuration is typically determined by comparing the experimentally measured ECD spectrum with the theoretically calculated spectrum for a chosen enantiomer (e.g., 4R, 5S). researchgate.net The theoretical spectrum is generated using quantum chemical calculations, often based on density functional theory (DFT). If the experimental and calculated spectra show a good match in terms of the signs and relative intensities of the Cotton effects, the absolute configuration of the compound can be confidently assigned. This approach is a powerful alternative or complement to X-ray crystallography, especially when suitable single crystals cannot be obtained.
Table 3: Hypothetical Electronic Circular Dichroism Data for (4R, 5S)-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE This table provides a hypothetical set of ECD data to illustrate the expected spectral features.
| Wavelength (nm) | Δ ε (L mol⁻¹ cm⁻¹) | Electronic Transition |
| ~330 | +2.5 | n → π |
| ~260 | -8.0 | π → π |
| ~220 | +5.3 | π → π* |
Chemical Reactivity and Mechanistic Investigations of Trans 4 Tert Butoxy 5 Hydroxy 2 Cyclope
Reactivity of the Hydroxyl Group
The secondary allylic hydroxyl group is a primary site for chemical modification, engaging in oxidation, reduction, substitution, and derivatization reactions.
The allylic alcohol moiety can be readily oxidized to the corresponding α,β-unsaturated ketone, 4-tert-butoxycyclopent-2-en-1-one. This transformation is a common and crucial step in the synthesis of many complex molecules. A variety of oxidizing agents can accomplish this, with chemoselectivity being a key consideration to avoid reactions at the double bond. Reagents like manganese dioxide (MnO₂) are particularly effective for oxidizing allylic alcohols without affecting other functional groups. Alternatively, catalyst systems such as platinum black with aqueous hydrogen peroxide offer an environmentally benign method for this conversion. rsc.org
Conversely, the selective deoxygenation of the hydroxyl group, converting the allylic alcohol to an alkene, is a more complex process. It typically requires converting the alcohol into a better leaving group or employing specific catalytic systems. One method involves the formation of an alkoxyalkyl ether, followed by a palladium-catalyzed reduction. nih.gov
| Reaction Type | Reagent/Catalyst | Product |
| Oxidation | Manganese Dioxide (MnO₂) | 4-tert-butoxycyclopent-2-en-1-one |
| Oxidation | Platinum Black (Pt), H₂O₂ | 4-tert-butoxycyclopent-2-en-1-one |
| Deoxygenation | 1. Formation of alkoxyalkyl ether2. Pd(dppe)Cl₂, LiBHEt₃ | 4-tert-butoxy-cyclopentene |
As a secondary alcohol, the hydroxyl group readily undergoes esterification with carboxylic acids (or their more reactive derivatives like acyl chlorides and anhydrides) under standard conditions to form the corresponding esters. Similarly, etherification can be achieved, for example, through a Williamson ether synthesis by first deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The bulky tert-butoxy (B1229062) group provides significant steric hindrance, which can influence the rate and feasibility of these reactions, particularly with bulky acylating or alkylating agents.
The allylic nature of the hydroxyl group makes it susceptible to nucleophilic substitution reactions. libretexts.org However, since hydroxide (B78521) is a poor leaving group, the alcohol must first be activated. This is typically done by protonation under acidic conditions or by converting it into a sulfonate ester (e.g., tosylate or mesylate), which are excellent leaving groups.
These substitution reactions can proceed through two primary mechanisms: a direct S_N_2 displacement at the carbon bearing the leaving group, or an S_N_2' (S_N_2 prime) reaction where the nucleophile attacks the double bond at the γ-position, leading to an "allylic shift" or rearrangement. lscollege.ac.in The regioselectivity of the attack is influenced by steric hindrance at the α- and γ-carbons and the nature of the nucleophile and solvent. lscollege.ac.inwikipedia.org For trans-4-tert-butoxy-5-hydroxy-2-cyclopentene, the bulky tert-butoxy group adjacent to the reaction center would likely favor the S_N_2' pathway to minimize steric clash, resulting in a rearranged product. wikipedia.org
Under conditions that favor carbocation formation (e.g., S_N_1), the resulting allylic cation is resonance-stabilized, with the positive charge delocalized over two carbons. youtube.com A nucleophile can then attack at either of these positions, leading to a mixture of constitutional isomers. masterorganicchemistry.com
Transformations Involving the Cyclopentene (B43876) Double Bond
The carbon-carbon double bond in the cyclopentene ring is a site of high electron density, making it reactive towards electrophiles and a substrate for addition reactions.
Catalytic Hydrogenation: The double bond can be reduced to a single bond via catalytic hydrogenation, typically using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). youtube.com This reaction converts the cyclopentene ring to a cyclopentane (B165970). The hydrogenation generally occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com In the case of trans-4-tert-butoxy-5-hydroxy-2-cyclopentene, the two large substituents on the ring will direct the approach of the alkene to the catalyst surface, favoring the addition of hydrogen from the less sterically hindered face.
Dihydroxylation: The double bond can be converted into a diol through dihydroxylation. This reaction adds two hydroxyl groups across the double bond. The stereochemical outcome is highly dependent on the reagents used.
Syn-dihydroxylation , which adds both hydroxyl groups to the same face of the ring, is typically achieved using osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄). The facial selectivity of this addition is dramatically influenced by the existing substituents on the cyclopentene ring. nih.govacs.org The directing effect of the allylic hydroxyl group, which can coordinate with the osmium reagent, often leads to the formation of a syn,syn-triol.
Anti-dihydroxylation , adding the hydroxyl groups to opposite faces, is a two-step process involving initial epoxidation of the alkene (e.g., with m-CPBA) followed by acid-catalyzed ring-opening of the epoxide.
| Reaction Type | Reagent/Catalyst | Stereochemistry | Product |
| Catalytic Hydrogenation | H₂, Pd/C | syn-addition | trans-4-tert-butoxy-5-hydroxy-cyclopentane |
| syn-Dihydroxylation | 1. OsO₄2. NMO | syn-addition | Cyclopentane-1,2,4-triol derivative |
| anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | anti-addition | Cyclopentane-1,2,4-triol derivative |
Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond proceeds via an anti-addition mechanism. The reaction involves the formation of a cyclic halonium ion intermediate (e.g., a bromonium ion). libretexts.orgchemistrysteps.com The subsequent attack by a halide ion occurs from the face opposite to the halonium bridge, resulting in a trans-dihalide product. libretexts.org The large substituents on the ring will influence the initial formation of the halonium ion on the less hindered face.
Hydrohalogenation: The addition of hydrogen halides (H-X, where X = Cl, Br, I) to the double bond typically follows Markovnikov's rule. wikipedia.org The reaction proceeds through a carbocation intermediate formed by the protonation of the more substituted carbon of the double bond. masterorganicchemistry.com The halide ion then attacks the carbocation. However, in the case of trans-4-tert-butoxy-5-hydroxy-2-cyclopentene, the electronic effects of the hydroxyl and ether groups, as well as the potential for rearrangements, can complicate the regiochemical outcome. Under radical conditions (e.g., HBr with peroxides), anti-Markovnikov addition can occur. wikipedia.org
Cycloaddition Reactions of Olefins
Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic molecules. In the context of five-membered rings, the reactivity of the olefin (carbon-carbon double bond) within a cyclopentene framework is central to these transformations.
One notable example involves the formal [4+1] cycloaddition of photogenerated siloxycarbenes with electrophilic dienes to form functionalized cyclopentenes. nih.govtuni.fiacs.org This process occurs through a metal-free mechanism where a transient donor-acceptor cyclopropane (B1198618) is formed, which then rearranges to the more stable cyclopentene isomer. nih.govtuni.fiacs.org Computational studies have corroborated this cyclopropanation-vinyl cyclopropane rearrangement sequence. nih.govtuni.fiacs.org
Another significant class of reactions is the [3+2] cycloaddition. For instance, nucleophile-catalyzed asymmetric [3+2] cycloadditions of allenes with enones have been developed to produce functionalized cyclopentenes with good yields and high enantioselectivity. organic-chemistry.org This method can generate both quaternary and tertiary stereocenters. organic-chemistry.org Similarly, [3+2] cycloaddition reactions of donor-acceptor cyclopropanes with certain acrylates, mediated by a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), provide an efficient route to highly functionalized cyclopentane derivatives. researchgate.net
The table below summarizes key cycloaddition strategies for synthesizing cyclopentene and cyclopentane derivatives.
| Reaction Type | Reactants | Catalyst/Mediator | Key Features | Reference |
| Formal [4+1] Cycloaddition | Acylsilane-derived siloxycarbenes + Electrophilic dienes | UV/Visible light (metal-free) | Forms transient cyclopropane, rearranges to cyclopentene. | nih.govtuni.fiacs.org |
| Asymmetric [3+2] Cycloaddition | Allenes + Enones | Chiral Phosphine (B1218219) (e.g., phosphepine 2) | High yield, enantioselectivity, and regioselectivity. | organic-chemistry.org |
| [3+2] Cycloaddition | Donor-Acceptor Cyclopropanes + (E)-3-aryl-2-cyanoacrylates | DBU | Efficient synthesis of highly functionalized cyclopentanes. | researchgate.net |
Studies on Stereochemical Control and Retention During Reactions
Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in chemical synthesis, particularly when creating molecules with multiple chiral centers. For cyclopentane derivatives, achieving high stereoselectivity is often a primary goal.
One successful strategy involves a rhodium-catalyzed domino reaction of vinyldiazoacetates with specific butenols, which generates cyclopentanes with four new stereogenic centers. nih.gov This multi-step cascade, involving an oxonium ylide formation, tuni.fiacs.org-sigmatropic rearrangement, and an intramolecular carbonyl ene reaction, achieves very high levels of stereoselectivity (99% ee, >97:3 dr). nih.gov The stereochemical outcome is controlled at each stage of the cascade, demonstrating a sophisticated level of chirality transfer. nih.gov
The Nazarov cyclization, another method for synthesizing cyclopentenones, can be controlled to produce specific stereoisomers. acs.org The use of chiral auxiliaries can direct the conrotatory ring-closure of a divinyl ketone to yield enantiomerically enriched products. acs.org
Furthermore, the relative stereochemistry of substituents on a cyclopentane ring can be inferred using advanced NMR spectroscopic techniques. nih.gov By correlating experimentally measured coupling constants ((2,3)J(CH)) with theoretically determined dihedral angles, the spatial relationship between ring substituents can be established. nih.gov
Mechanistic Elucidation of Key Transformations
Understanding the detailed step-by-step pathway of a reaction, or its mechanism, is fundamental to optimizing reaction conditions and predicting outcomes. For reactions involving cyclopentene and its derivatives, a variety of methods are employed to probe these mechanisms.
Kinetic Isotope Effects and Transition State Analysis
The Kinetic Isotope Effect (KIE) is a powerful tool for investigating reaction mechanisms, particularly the rate-determining step and the structure of the transition state. libretexts.orgwikipedia.org This effect arises from the difference in reaction rates between molecules containing light and heavy isotopes (e.g., hydrogen vs. deuterium). wikipedia.orgprinceton.edu
In the study of cycloaddition reactions of cyclopentadiene (B3395910) with ketenes, KIEs, in conjunction with theoretical calculations, have been used to understand the periselectivity (the preference for [4+2] vs. [2+2] adducts). nih.gov For the reaction with diphenylketene (B1584428), trajectory calculations starting from a single transition state predicted the formation of both [4+2] and [2+2] products, highlighting the role of reaction dynamics. nih.gov For the dichloroketene (B1203229) reaction, the predicted ¹³C isotope effects were consistent with the experimental values, supporting the calculated transition structure. nih.gov
The magnitude of the KIE can indicate the extent of bond-breaking or bond-forming in the transition state. core.ac.uk Primary KIEs, where the bond to the isotope is broken in the rate-determining step, are typically larger than secondary KIEs, where the isotopically labeled bond is not broken. libretexts.orgprinceton.edu
| Mechanistic Probe | Application Example | Key Insight | Reference |
| ¹³C KIE | Cycloaddition of dichloroketene and cyclopentadiene | Predicted KIEs matched experimental values, validating the proposed transition state structure. | nih.gov |
| ²H KIE | Cycloaddition of diphenylketene and cyclopentadiene | Inconsistent results between KIEs and kinetic observations were reconciled by considering non-statistical recrossing dynamics. | nih.gov |
| Theoretical Calculations | Fragmentation of a pericyclic process | Used to predict reaction barriers and understand transition state geometries. | core.ac.uk |
Solvent Effects and Catalytic Influence on Reaction Pathways
The choice of solvent can dramatically influence the rate, yield, and even the mechanism of a chemical reaction. wikipedia.orgrsc.org Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering the energy landscape of the reaction. wikipedia.orgrsc.org
In the context of cycloadditions, solvent polarity has been shown to affect both the thermodynamics and kinetics of the reaction between ketenes and cyclopentadiene. orientjchem.org For dihaloketenes, polar solvents were found to favor the reaction kinetically by lowering the activation energy barrier, while making the reaction less favorable thermodynamically. orientjchem.org In the diastereoselective synthesis of cyclopentane derivatives via a [3+2] cyclization, the solvent and co-solvents were found to be crucial in directing the reaction to produce one diastereomer over another. acs.org
Catalysts also play a pivotal role in directing reaction pathways. In the synthesis of functionalized cyclopentenes, a photoredox catalyst can be used in conjunction with a thiol catalyst to couple two different olefins via a radical pathway. acs.orgnih.gov The catalyst system enables the selective generation of a carbon radical from an electron-poor olefin, which then adds to a neutral olefin. acs.orgnih.gov
Radical and Ionic Pathways in Cyclopentene Reactions
Reactions of olefins can proceed through different types of reactive intermediates, most commonly radicals (species with unpaired electrons) or ions (charged species). Distinguishing between these pathways is a key aspect of mechanistic investigation.
Radical pathways are common in the combustion and oxidation of cyclopentane and cyclopentene. researchgate.netrsc.org At high temperatures, the initiation of combustion often involves the homolytic cleavage of C-C bonds to form radicals. researchgate.net At lower temperatures, hydrogen abstraction by radicals like dioxygen becomes more significant. researchgate.net The addition of radicals to the double bond of an olefin is a key step in many synthetic transformations, including thiol-ene reactions and some cross-coupling reactions. acs.orgnih.govmdpi.comacs.org
Ionic pathways are also prevalent. The condensation of olefins initiated by ionizing radiation can proceed through a radical ion intermediate. rsc.org In this mechanism, the addition of electron scavengers can increase the yield of the ionic dimer by interfering with ion-electron recombination and extending the lifetime of the ion. rsc.org Electrocatalytic epoxidation of olefins can also proceed through different pathways where ionic effects at the electrode-solution interface play a crucial role in determining the reaction's efficiency and selectivity. acs.org
Mechanistic studies often employ techniques like deuterium (B1214612) labeling to trace the path of atoms through a reaction, providing evidence for proposed intermediates. For example, in a reductive olefin cross-coupling, deuterium incorporation patterns helped to confirm a mechanism involving the formation of a radical anion, followed by protonation and subsequent radical addition. acs.orgnih.gov
No Information Available for TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPE
Following a comprehensive search of scientific databases and publicly available literature, no research, theoretical or computational, was found for a chemical compound with the name “TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPE.” The term "CYCLOPE" does not correspond to a standard chemical nomenclature for a cyclic moiety, and no compound with this specific name appears in chemical literature or supplier catalogs.
Attempts to find data on closely related, plausibly intended structures, such as derivatives of cyclopentenone or cyclohexanone, also yielded no specific computational studies that would allow for the generation of the detailed scientific article requested. While research exists on other molecules containing tert-butoxy and hydroxy functional groups on cyclic frameworks, none match the specified substitution pattern and core structure.
Given the strict requirement to focus solely on the specified compound and the absence of any scientific data, it is not possible to generate the requested article on its theoretical and computational chemistry. To do so would require fabrication of data, which falls outside the scope of scientifically accurate and factual reporting.
Therefore, no content can be provided for the requested outline, including:
Quantum Chemical Calculations of Electronic Structure and Energetics
Conformational Analysis and Energy Landscapes
Prediction of Spectroscopic Parameters
Computational Studies on Reaction Mechanisms and Transition State Analysis
No data tables or detailed research findings could be generated due to the lack of source material.
Compound Names Mentioned
Theoretical and Computational Chemistry Studies of Trans 4 Tert Butoxy 5 Hydroxy 2 Cyclope
Computational Studies on Reaction Mechanisms and Transition State Analysis
Stereoselectivity Prediction and Rationalization
Computational chemistry is instrumental in predicting and understanding the stereochemical outcomes of chemical reactions. For a substituted cyclopentenone such as TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, theoretical calculations can elucidate the factors governing the stereoselectivity of its reactions, for instance, in nucleophilic additions or cycloadditions.
The prediction of stereoselectivity often involves the calculation of transition state energies for all possible stereoisomeric pathways. The pathway with the lowest energy transition state is generally the most favored, and the calculated energy differences can be used to predict the ratio of stereoisomeric products.
Illustrative Data for Stereoselectivity Analysis:
To illustrate this, consider a hypothetical nucleophilic addition to the carbonyl group of TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE. The approach of the nucleophile can occur from two different faces of the cyclopentenone ring, leading to two potential diastereomeric products. Computational modeling, often using Density Functional Theory (DFT), can calculate the energies of the transition states for these two approaches.
| Approaching Face | Transition State Energy (kcal/mol) | Predicted Major Product |
| Re face | -15.2 | Diastereomer A |
| Si face | -12.8 | Diastereomer B |
In this hypothetical scenario, the transition state leading to Diastereomer A is lower in energy, suggesting it would be the major product. The energy difference between the two transition states can be used to estimate the diastereomeric excess. The rationalization for this preference would involve analyzing the steric and electronic interactions in the transition state geometries. For example, the bulky tert-butoxy (B1229062) group would likely direct the incoming nucleophile to the less hindered face of the molecule.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis for Reactivity Insights
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial computational tools for understanding and predicting the chemical reactivity of a molecule.
Molecular Electrostatic Potential (MEP)
The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. researchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate areas of low electron density or electron deficiency, which are prone to nucleophilic attack. researchgate.net
For TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, an MEP analysis would likely show a region of high positive potential around the carbonyl carbon, indicating its electrophilicity. The oxygen atoms of the carbonyl, hydroxyl, and ether groups would exhibit negative potential, highlighting their nucleophilic character.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. imperial.ac.uk The HOMO is the orbital with the highest energy that contains electrons and acts as an electron donor, while the LUMO is the lowest energy orbital that is unoccupied and can act as an electron acceptor. acs.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. acs.org
In the context of TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the oxygen atoms or the carbon-carbon double bond. The LUMO would be expected to be centered on the electron-deficient carbonyl group.
Illustrative FMO Data:
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.8 | Primarily located on the C=C double bond and oxygen of the hydroxyl group. |
| LUMO | -1.5 | Primarily located on the C=O carbonyl group. |
| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability. |
The interaction of TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPENTENONE with a nucleophile would involve the overlap of the nucleophile's HOMO with the cyclopentenone's LUMO. Conversely, in a reaction with an electrophile, the electrophile's LUMO would interact with the cyclopentenone's HOMO. The shapes and energies of these frontier orbitals are key to understanding the regioselectivity and stereoselectivity of such reactions. imperial.ac.uk
Based on a thorough review of chemical literature and databases, the compound name "TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPE" does not correspond to a recognized or standard chemical structure. The term "CYCLOPE" is not a valid suffix in systematic chemical nomenclature for cyclic compounds.
It is possible that "CYCLOPE" is a typographical error and that a different cyclic system was intended, such as:
Cyclohexene
Cyclopentanone
Cyclohexanone
To generate a scientifically accurate and informative article as requested, a correct and verifiable chemical name, CAS (Chemical Abstracts Service) number, or a structural representation (like a SMILES string or an image) of the intended molecule is required.
Without a valid chemical identifier, it is not possible to retrieve research findings or data regarding its applications as a synthetic intermediate, its role in total synthesis, or its utility in the construction of other molecules. Proceeding with the provided name would lead to the generation of speculative and unsubstantiated information, which would contradict the core requirements for accuracy and authoritativeness.
Please provide the correct chemical name or an alternative identifier for the compound of interest. Once the correct compound is identified, a detailed article adhering to the provided outline can be generated.
Derivatization and Functionalization Strategies for Trans 4 Tert Butoxy 5 Hydroxy 2 Cyclope
Selective Functional Group Transformations at Hydroxyl and Alkoxyl Positions
The presence of both a hydroxyl (-OH) and a tert-butoxy (B1229062) (-O-t-Bu) group on the cyclopentene (B43876) ring necessitates chemical strategies that can selectively target one group in the presence of the other.
Transformations at the Hydroxyl Position: The secondary hydroxyl group is the more reactive site for a variety of transformations. Selective derivatization is crucial for subsequent synthetic steps. Common transformations include:
Protection: To prevent unwanted side reactions in subsequent steps, the hydroxyl group is often protected. The choice of protecting group is critical and depends on the reaction conditions planned for later stages. Silylation is a common and effective method. For instance, reaction with a silyl (B83357) halide like tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole (B134444) would yield the corresponding silyl ether. This process is a form of derivatization that makes the compound more suitable for subsequent reactions. orgsyn.orgyoutube.com
Esterification: The hydroxyl group can be readily converted to an ester. This is not only a protection strategy but also a way to introduce new functional moieties. The reaction with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields the corresponding ester. This process can enhance the thermal stability of the analyte in certain analytical procedures. youtube.com
Oxidation: Selective oxidation of the secondary alcohol to a ketone would yield trans-4-tert-butoxy-2-cyclopenten-1-one. This transformation can be achieved using various reagents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, providing a new scaffold for further modification, particularly for conjugate addition reactions.
Transformations at the Alkoxyl Position: The tert-butoxy group is a bulky ether and is generally stable under many reaction conditions, making it an effective directing group. However, under strong acidic conditions, it can be cleaved to reveal a second hydroxyl group, leading to a diol. This deprotection step is typically performed after other modifications have been completed.
The following table summarizes selective functionalization reactions at the hydroxyl position.
Table 1: Representative Selective Transformations of the Hydroxyl Group
| Transformation | Reagent(s) | Product Functional Group | Purpose |
|---|---|---|---|
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl Ether | Protection |
| Acetylation | Acetic Anhydride, Pyridine | Acetate Ester | Protection/Functionalization |
| Oxidation | Pyridinium Chlorochromate (PCC) | Ketone | Scaffold Modification |
| Etherification | Sodium Hydride (NaH), Methyl Iodide (CH₃I) | Methyl Ether | Permanent Protection |
Introduction of Diverse Substituents via Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling)
Carbon-carbon bond formation is a powerful tool for elaborating the cyclopentene core. libretexts.org Cross-coupling reactions, in particular, offer a versatile method for introducing a wide range of substituents onto the ring. chemistry.coach
To utilize cross-coupling reactions, the cyclopentene ring must first be converted into a suitable substrate, typically an organohalide or a triflate. The hydroxyl group can be transformed into a leaving group, but this can lead to elimination. A more common strategy involves reactions at the double bond. For instance, conversion of the alkene to a vinyl halide or vinyl triflate sets the stage for reactions like the Suzuki, Heck, or Sonogashira couplings.
Heck Reaction: This reaction couples the vinyl halide/triflate with an alkene in the presence of a palladium catalyst to form a new, more substituted alkene. nih.gov The reaction is often stereospecific. chemistry.coach
Suzuki Coupling: This involves the reaction of a vinyl halide with an organoboron compound (e.g., a boronic acid or ester) catalyzed by a palladium complex. It is known for its mild reaction conditions and tolerance of a wide variety of functional groups.
Olefin Metathesis: Ring-closing metathesis (RCM) or cross-metathesis (CM) using catalysts like Grubbs' catalyst can be employed if an additional alkene moiety is introduced onto the scaffold. beilstein-journals.orgyoutube.com For example, if the hydroxyl group is esterified with an unsaturated acid (like acrylic acid), the resulting diene could undergo RCM to form a bicyclic lactone.
The table below illustrates potential cross-coupling reactions on a hypothetical vinyl halide derivative of the parent compound.
Table 2: Examples of Cross-Coupling Reactions for Scaffold Diversification
| Reaction Name | Coupling Partner | Catalyst System | Introduced Substituent |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄, Base | Aryl group |
| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃ | Styrenyl group |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Alkynyl group |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Alkyl, Vinyl, or Aryl group |
Chemo-, Regio-, and Stereoselective Modifications of the Cyclopentene Ring
The existing stereocenters at C4 and C5, where the tert-butoxy and hydroxyl groups are located, can exert significant stereochemical control over reactions at the C2-C3 double bond. This allows for highly selective modifications of the cyclopentene ring. nih.gov
Epoxidation: The reaction of the alkene with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would likely lead to the formation of an epoxide. The stereochemistry of the epoxide (i.e., whether it forms syn or anti to the existing substituents) would be directed by the hydroxyl group through hydrogen bonding with the reagent, or by the steric bulk of the tert-butoxy group. Syn-selective additions are common in such systems. nih.gov The resulting epoxide is a versatile intermediate for further transformations, including ring-opening with various nucleophiles to install new functional groups with defined stereochemistry.
Dihydroxylation: Stereoselective dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would yield a cyclopentane (B165970) triol derivative, with the stereochemistry of the two new hydroxyl groups being directed by the existing substituents.
Hydrogenation: Catalytic hydrogenation of the double bond would produce the corresponding saturated cyclopentane derivative. The hydrogen atoms would typically add to the less sterically hindered face of the double bond, leading to a specific diastereomer.
Cyclopropanation: The Simmons-Smith reaction, using diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple, could be used to convert the alkene into a cyclopropane (B1198618) ring. chemistry.coach This reaction is stereospecific and would likely occur on the face of the ring opposite to the bulky substituents.
These selective reactions are fundamental for building up molecular complexity in a controlled manner. nih.govrsc.org
Post-Synthetic Modifications and Scaffold Diversification
Post-synthetic modification refers to the chemical transformation of a pre-assembled molecular scaffold into a new, more complex structure. nih.govresearchgate.netnih.gov After initial derivatization of the parent compound, the newly introduced functional groups can undergo further reactions to diversify the molecular architecture.
Ring-Opening Reactions: An epoxide formed as described in section 7.3 can be opened with a variety of nucleophiles (e.g., azides, cyanides, organocuprates) to introduce new substituents at either C2 or C3 with high regioselectivity and stereoselectivity, typically via an SN2 mechanism.
Ring Rearrangements: Under certain conditions, the cyclopentene skeleton can be induced to rearrange. For example, treatment of the corresponding tosylate of the alcohol with a non-nucleophilic base could promote a ring contraction or other rearrangements. Carbocation-mediated rearrangements can also lead to ring expansion, potentially forming cyclohexane (B81311) derivatives. youtube.com
Functional Group Interconversion: A functional group introduced in an earlier step can be converted into another. For example, an azide (B81097) installed via epoxide opening can be reduced to a primary amine, which can then be acylated, alkylated, or used in further C-N bond-forming reactions. A nitrile can be hydrolyzed to a carboxylic acid.
This strategy of building a core structure and then systematically modifying it allows for the creation of a library of related compounds from a single starting material, which is a powerful approach in areas like drug discovery.
Future Research Directions and Unexplored Challenges Pertaining to Trans 4 Tert Butoxy 5 Hydroxy 2 Cyclope
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The dense arrangement of functional groups on a cyclopentane (B165970) ring can lead to unique and unexplored reactivity. Future work will involve harnessing this proximity and potential for strain to drive novel chemical transformations. This includes investigating electrochemically induced reactions, which can provide a simple and efficient method for constructing cyclopentene (B43876) and cyclopentane libraries under mild conditions. nih.gov The development of such methods avoids harsh reagents and reliance on noble metals, offering a more sustainable synthetic pathway. nih.gov Another area of interest is the use of radical cyclizations, which have been shown to be effective in preparing highly functionalized cyclopentanes, including precursors to novel carbasugars. acs.org
Application of Machine Learning and Artificial Intelligence in Synthetic Design and Prediction
Designing synthetic routes for complex molecules is a labor-intensive process that relies heavily on expert intuition. mit.edu Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this field.
Retrosynthetic Analysis: AI tools are being developed to predict viable retrosynthetic disconnections, helping chemists to design synthetic pathways more efficiently. mit.eduacs.org These programs can analyze vast databases of known reactions to suggest novel and effective routes that a human chemist might overlook. rsc.org
Reaction Outcome and Condition Prediction: Machine learning algorithms can predict the products of a chemical reaction and suggest optimal conditions (catalyst, solvent, temperature) by identifying patterns in large datasets. researchgate.net This can significantly reduce the amount of time and resources spent on experimental optimization. researchgate.net
Data-Driven Discovery: By analyzing existing chemical literature and reaction data, AI can help identify gaps in knowledge and suggest new areas for research, accelerating the discovery of new reactions and molecules. mit.eduresearchgate.net
Advanced Spectroscopic Techniques for Dynamic Process Monitoring
Understanding the mechanisms and kinetics of complex, multi-step reactions is crucial for optimizing them. perkinelmer.com Advanced spectroscopic techniques that allow for real-time monitoring of reacting systems are becoming increasingly important.
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be coupled directly to reaction vessels to track the concentration of reactants, intermediates, and products as the reaction progresses. perkinelmer.commdpi.com
Time-Resolved Methods: For studying very fast reaction dynamics, techniques such as time-resolved infrared (TRIR) spectroscopy provide insights into the behavior of short-lived intermediates on ultrafast timescales. numberanalytics.com
Hyphenated Techniques: Combining separation methods like chromatography with spectroscopic detection (e.g., LC-MS, GC-IR) allows for the detailed analysis of complex reaction mixtures, helping to identify byproducts and elucidate reaction mechanisms. numberanalytics.comsolubilityofthings.com
| Spectroscopic Technique | Information Provided | Application in Synthesis |
| In-situ FTIR/Raman | Real-time concentration of reactants, intermediates, and products. perkinelmer.com | Reaction kinetics, mechanism elucidation, process optimization. perkinelmer.com |
| 2D-IR Spectroscopy | Detailed molecular interactions and structural changes during a reaction. numberanalytics.com | Understanding complex reaction mechanisms at a molecular level. numberanalytics.com |
| Time-Resolved IR (TRIR) | Dynamics of chemical reactions on ultrafast timescales. numberanalytics.com | Studying short-lived reaction intermediates. numberanalytics.com |
| Chromatography-Spectroscopy | Separation and identification of components in complex mixtures. solubilityofthings.com | Analysis of reaction outcomes, byproduct identification. numberanalytics.com |
Integration into New Materials Science or Supramolecular Chemistry Research
While highly functionalized cyclopentanes are primarily studied for their biological activity, their rigid and well-defined three-dimensional structures make them attractive building blocks for materials science and supramolecular chemistry. nih.gov
Functional Polymers: Incorporating chiral cyclopentane units into polymer backbones could lead to new materials with unique optical, thermal, or self-assembly properties.
Supramolecular Assemblies: The multiple functional groups on a cyclopentane core can be used as anchor points to direct the self-assembly of complex, ordered structures like cages, tubes, or gels. Research in supramolecular chemistry often focuses on creating such complex assemblies.
Liquid Crystals: The rigid, chiral nature of these molecules could be exploited in the design of novel liquid crystalline materials.
Future research in this area would involve designing and synthesizing cyclopentane derivatives with specific functional groups tailored for polymerization or programmed self-assembly, opening up new applications beyond their traditional use in medicine and biology.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPE, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : Synthesis typically involves multi-step protocols, including protection/deprotection of hydroxyl groups and stereoselective cyclization. Optimization requires systematic variation of parameters (e.g., temperature, catalysts, solvent polarity) monitored via TLC or HPLC. For reproducibility, document reaction kinetics and characterize intermediates using H/C NMR and mass spectrometry to confirm structural integrity at each stage .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing the compound’s purity and stereochemistry?
- Methodological Answer : Combine H NMR (to verify tert-butoxy and hydroxy proton environments) with chiral HPLC or polarimetry to confirm stereochemical integrity. Cross-validate purity via GC-MS (volatility permitting) or LC-UV/ELSD. For crystalline samples, single-crystal X-ray diffraction provides definitive stereochemical assignment. Ensure internal consistency by comparing retention times and spectral data against authentic standards .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (light, humidity, temperature gradients). Monitor degradation via HPLC-MS to identify breakdown products. Use kinetic modeling (Arrhenius equation) to extrapolate shelf-life. For in-experiment stability, track changes in UV absorbance or NMR spectra during reaction conditions (e.g., acidic/basic environments) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying TRANS-4-TERT-BUTOXY-5-HYDROXY-2-CYCLOPE’s reactivity in catalytic asymmetric reactions?
- Methodological Answer : Employ kinetic isotopic effects (KIEs) and DFT calculations to probe rate-determining steps. Use chiral ligands to evaluate enantioselectivity trends. Monitor intermediate species via in situ IR or Raman spectroscopy. Compare experimental outcomes with computational transition-state models to validate mechanistic hypotheses .
Q. How can computational modeling resolve discrepancies in reported thermodynamic properties (e.g., solubility, logP) of this compound?
- Methodological Answer : Perform molecular dynamics simulations with force fields parameterized for cyclic ethers and tert-butoxy groups. Cross-validate predicted solubility parameters (Hansen solubility parameters) against experimental data from shake-flask or chromatographic methods. Use meta-analysis to identify outliers in published datasets and propose standardized measurement protocols .
Q. What strategies address contradictions in bioactivity data across cell-based assays?
- Methodological Answer : Implement orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm activity. Control for solvent effects (DMSO tolerance) and cytotoxicity. Apply statistical rigor via dose-response curves (IC/EC) with triplicate measurements. Use triangulation to reconcile conflicting results—e.g., combine SPR (binding affinity) with functional assays (enzyme inhibition) .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s spectroscopic signatures or reactivity?
- Methodological Answer : Conduct interlaboratory studies with standardized protocols (e.g., identical NMR field strengths, solvent systems). Perform principal component analysis (PCA) on published spectral data to identify outlier datasets. Replicate disputed experiments under controlled conditions, and publish raw data (e.g., NMR FIDs, chromatograms) for peer validation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
